molecular formula C12H14N2 B2398497 1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine CAS No. 60794-85-6

1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine

Cat. No.: B2398497
CAS No.: 60794-85-6
M. Wt: 186.258
InChI Key: GPAPQZCFXIJVQO-UHFFFAOYSA-N
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Description

1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine is a compound that features a pyrrole ring attached to a phenyl group, which is further connected to an N-methylmethanamine group. This compound is part of the broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.

Preparation Methods

The synthesis of 1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach includes the use of ultrasonic exposure of different amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include catalytic amounts of iron (III) chloride for pyrrole condensation, and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include N-substituted pyrroles and oxidized derivatives.

Scientific Research Applications

1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, resulting in anti-inflammatory or anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and pathways, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-methyl-1-(2-pyrrol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-13-10-11-6-2-3-7-12(11)14-8-4-5-9-14/h2-9,13H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAPQZCFXIJVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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